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Compound of Interest

Compound Name: 2-Chlorobenzoyl isothiocyanate

CAS No.: 5067-90-3

Cat. No.: B2730426 Get Quote

Executive Summary & Utility
2-Chlorobenzoyl isothiocyanate (CAS 5067-90-3) is a pivotal electrophilic intermediate in

organic synthesis, primarily utilized to generate

-acyl thioureas. These derivatives are high-value targets in drug discovery, exhibiting potent
antibacterial, antifungal, and herbicidal activities.

This guide provides a definitive reference for the spectral characterization of 2-chlorobenzoyl
isothiocyanate. Unlike simple alkyl isothiocyanates, the conjugation between the carbonyl and

the isothiocyanate moiety introduces unique spectral signatures—most notably in the infrared

(IR) and Carbon-13 NMR domains—that require precise interpretation to avoid

misidentification.
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Property Data

IUPAC Name 2-Chlorobenzoyl isothiocyanate

CAS Number 5067-90-3

Molecular Formula

Molecular Weight 197.64 g/mol

Physical State
Pale yellow to orange liquid/oil (often solidifies

upon cooling)

Solubility

Soluble in

,

, Acetone; Reacts with alcohols/amines

Synthesis & Production Pathway
The generation of 2-chlorobenzoyl isothiocyanate is typically achieved via a nucleophilic

substitution of 2-chlorobenzoyl chloride with a thiocyanate salt (ammonium or potassium). This

reaction is often facilitated by solid-liquid phase transfer catalysis (PTC) to ensure high yield

and purity.

Figure 1: Synthesis Workflow
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Caption: Phase-transfer catalyzed synthesis of 2-chlorobenzoyl isothiocyanate from acid

chloride.

Spectral Analysis
Infrared Spectroscopy (FT-IR)
The IR spectrum is the primary diagnostic tool for confirming the formation of the

isothiocyanate moiety. The conjugation of the carbonyl group with the NCS system results in a

characteristic "doublet" or broadened profile in the high-frequency region.

Functional Group
Wavenumber (

)
Intensity Diagnostic Note

-N=C=S Stretch 1960 - 1990 Strong, Broad

Characteristic of acyl

isothiocyanates.

Distinct from alkyl

NCS (which are

>2000

).

C=O Stretch 1680 - 1695 Strong

Shifted slightly lower

than the acid chloride

precursor (~1770

) due to conjugation.

Ar-C=C Stretch 1580 - 1600 Medium
Aromatic ring skeletal

vibrations.

C-Cl Stretch 1050 - 1080 Medium Aryl chloride vibration.

Technical Insight: A common error is confusing the acyl isothiocyanate C=O stretch with an

amide carbonyl. The acyl-NCS carbonyl appears at a higher frequency (~1690

) than the corresponding benzoyl thiourea product (~1660

), providing a clear endpoint for reaction monitoring.
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Nuclear Magnetic Resonance (NMR)
Proton NMR (

NMR)
The 2-chloro substituent breaks the symmetry of the benzene ring, creating a complex ABCD

splitting pattern.

Solvent:

(Recommended to avoid reaction with solvent).

Range: 7.3 – 8.0 ppm.

Proton Position
Chemical Shift (

, ppm)
Multiplicity Interpretation

H-6 (Ortho to C=O) 7.90 - 8.05 Doublet (dd)
Deshielded by the

carbonyl anisotropy.

H-3 (Ortho to Cl) 7.45 - 7.55 Doublet (dd)

Deshielded by the

inductive effect of

Chlorine.

H-4, H-5 7.30 - 7.45 Multiplet

Overlapping signals

from meta/para

protons.

Carbon-13 NMR (

NMR)
The

spectrum contains a "silent" feature that often confuses researchers: the isothiocyanate carbon.
[1]
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Carbon Environment
Chemical Shift (

, ppm)
Note

C=O[2][3] (Carbonyl) 162.0 - 165.0 Distinct downfield signal.

-N=C=S (Isothiocyanate) 145.0 - 148.0

Critical: Often very weak or

broad due to long relaxation

times and quadrupolar

broadening from Nitrogen.

Ar-C (Ipso) 130.0 - 135.0 Quaternary carbons.

Ar-C-Cl ~132.0 Substituted aromatic carbon.

Mass Spectrometry (MS)
Ionization Mode: EI (Electron Impact) or ESI+ (if derivatized).

Molecular Ion (

): m/z 197 (35-Cl) and 199 (37-Cl) in a characteristic 3:1 ratio.

Figure 2: Fragmentation Pathway
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Molecular Ion [M]+
m/z 197/199

[M - NCS]+
Acylium Ion
m/z 139/141

 Loss of NCS (58 Da)

[M - NCS - CO]+
Phenyl Cation
m/z 111/113

 Loss of CO (28 Da)

Benzyne-like Ion
m/z 75

 Loss of Cl

Click to download full resolution via product page

Caption: Primary fragmentation pathway under Electron Impact (EI) ionization.

Reactivity & Applications
The primary utility of 2-chlorobenzoyl isothiocyanate lies in its high reactivity toward

nucleophiles, particularly amines, to form 1,3-disubstituted thioureas.

Mechanism of Thiourea Formation
The carbon of the isothiocyanate group is highly electrophilic. Upon addition of a primary or

secondary amine, the lone pair attacks the NCS carbon, leading to a proton transfer and the

formation of a stable thioamide linkage.

Figure 3: Nucleophilic Addition Mechanism
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Caption: Formation of N-acyl thiourea derivatives via nucleophilic addition.

Experimental Protocol: Handling & Stability
Safety Warning: Isothiocyanates are lachrymators and potential skin sensitizers. Handle only in

a fume hood.

Solvent Selection: For NMR, use

. Avoid DMSO-

if the sample is to be recovered, as trace water in DMSO can hydrolyze the acyl
isothiocyanate to the amide over time.

Sample Prep: The compound is moisture-sensitive. Dry the NMR tube in an oven before use.

Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The appearance of a broad band

at 3300-3400

in the IR spectrum indicates hydrolysis (formation of amide/amine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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